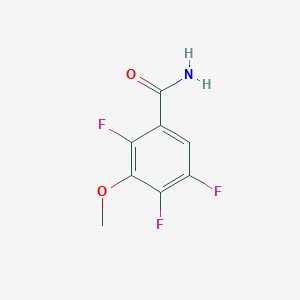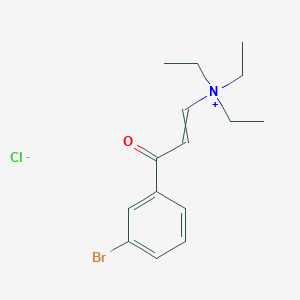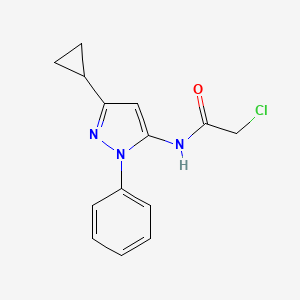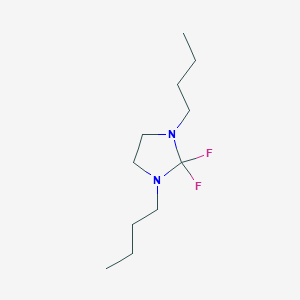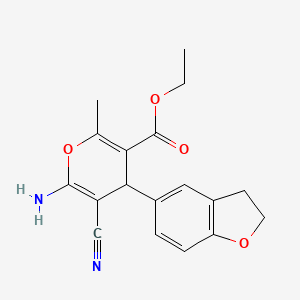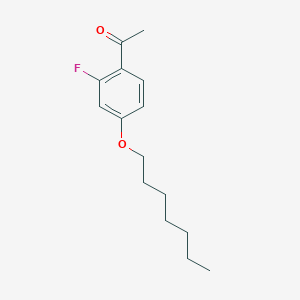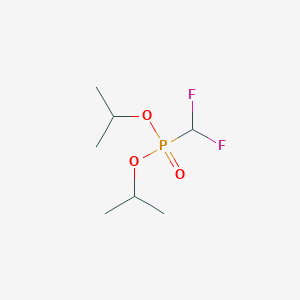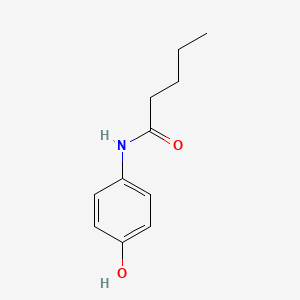
N-(4-hydroxyphenyl)pentanamide
Übersicht
Beschreibung
“N-(4-hydroxyphenyl)pentanamide” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a Monoisotopic mass of 193.110275 Da .
Molecular Structure Analysis
The InChI code for “N-(4-hydroxyphenyl)pentanamide” is 1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(4-hydroxyphenyl)pentanamide” has a molecular weight of 193.24200 . The compound has a PSA of 49.33000 and a LogP of 2.59390 .Wissenschaftliche Forschungsanwendungen
1. Antiviral Activity Against Dengue Virus
- Application Summary: N-(4-hydroxyphenyl)pentanamide (4-HPR, or fenretinide) has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses, including the dengue virus .
- Methods of Application: The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . It compared this to an existing formulation for human clinical use for other indications and developed/characterised self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .
- Results: Pharmacokinetic analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement . Additionally, 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .
2. Neuropeptide Y Y1 Receptor Antagonist
- Application Summary: 5-Carbamimidamido-2-(2,2-diphenylacetamido)-N-[(4-hydroxyphenyl)methyl]pentanamide (BIBP 3226) is a selective NPY Y1 receptor antagonist . Neuropeptide Y (NPY) is a peptide widely distributed throughout the body that is involved in various physiological processes, including the regulation of feeding behavior and energy homeostasis .
3. Antiviral Activity Against a Range of Flaviviruses
- Application Summary: N-(4-hydroxyphenyl)pentanamide (4-HPR, or fenretinide) has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses .
- Methods of Application: The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . It compared this to an existing formulation for human clinical use for other indications and developed/characterised self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .
- Results: Pharmacokinetic analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement . Additionally, 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .
4. Biomedical Potential of Chitosan-N-(4-hydroxyphenyl)-methacrylamide Conjugate
- Application Summary: A green method was developed to fabricate a novel CS modified N-(4-hydroxyphenyl)-methacrylamide conjugate (CSNHMA) and to evaluate its biomedical potential .
- Methods of Application: CSNHMA has been prepared by a simple method via aza Michael addition reaction between CS and N-(4-hydroxyphenyl)-methacrylamide (NHMA) in ethanol .
5. Treatment of Toxocara Canis Infections
- Application Summary: N-(4-hydroxyphenyl)pentanamide has been evaluated in vitro against the nematode Toxocara canis, a common ascarid roundworm of domestic animals that can infect humans .
- Results: Similar to albendazole, bioassays showed that N-(4-hydroxyphenyl)pentanamide affected the viability of parasites in a time- and concentration-dependent manner . It displayed a profile of lower cytotoxicity to human and animal cell lines than albendazole .
6. Drug and Gene Carrier
Safety And Hazards
Zukünftige Richtungen
“N-(4-hydroxyphenyl)pentanamide” has been involved in various research studies . A compound with a similar structure, “N-(4-hydroxyphenyl)retinamide” or fenretinide, has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . This suggests potential future directions for the study and application of “N-(4-hydroxyphenyl)pentanamide”.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFUUFLTKLBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364998 | |
| Record name | N-(4-hydroxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)pentanamide | |
CAS RN |
84928-26-7 | |
| Record name | N-(4-hydroxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



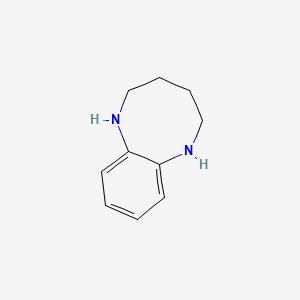
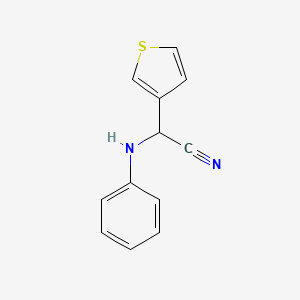
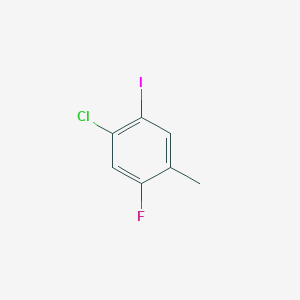
![N1-(3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-4-methylphenyl)acetamide](/img/structure/B1620676.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)
